molecular formula C17H18ClN3O3 B1593721 Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl- CAS No. 22617-04-5

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-

Cat. No. B1593721
CAS RN: 22617-04-5
M. Wt: 347.8 g/mol
InChI Key: VCXHQNDCECCAOQ-UHFFFAOYSA-N
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Patent
US04835284

Procedure details

97% sodium hydroxide 8.2 g was added and dissolved in a mixture of methanol 60 ml and water 20 ml. 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene 11.6 g was then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone 0.3 g and 9-fluorenone 0.4 g were added to the solution. Glucose 8 g was then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture was stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappeared to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide, thus Process (b) being completed.
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[N:13]=[N:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([C:22]([CH3:25])([CH3:24])[CH3:23])[C:16]=1[OH:26])([O-:5])=[O:4].ClC1C(=O)[C:30]2[C:35]([C:36](=[O:39])[C:37]=1Cl)=[CH:34]C=CC=2.C1[C:53]2C(=O)C3[C:46](=CC=CC=3)[C:45]=2[CH:44]=[CH:43]C=1.O=[CH:56][C@@H:57]([C@H:59]([C@@H:61]([C@@H:63]([CH2:65]O)[OH:64])O)O)O.N(C1C=CC=CC=1)=NC1C=CC=CC=1>CO.O>[OH:26][C:16]1[C:17]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][C:19]([CH3:21])=[CH:20][C:15]=1[N:14]1[N+:13]([O-:39])=[C:7]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:6]2=[N:3]1.[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:13]=[N:14][C:61]1[CH:59]=[C:57]([C:45]([CH2:44][CH3:43])([CH3:46])[CH3:53])[CH:56]=[C:65]([C:35]([CH2:36][CH3:37])([CH3:34])[CH3:30])[C:63]=1[OH:64])([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)N=NC1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Step Five
Name
Quantity
8 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at the same temperature
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=[N+]1[O-])C=CC(=C2)Cl
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.